1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676760
InChI: InChI=1S/C12H15N3O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17676760

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 1-(2-phenylmethoxyethyl)pyrazol-4-amine
Standard InChI InChI=1S/C12H15N3O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2
Standard InChI Key QOKIFSFKBQAURR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCN2C=C(C=N2)N

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine (CAS: 1351385-02-8) features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by a 2-(benzyloxy)ethyl group and at the 4-position by an amine (-NH2). The benzyloxyethyl moiety consists of an ethyl chain bridged to a benzyl group via an ether linkage, enhancing the compound’s lipophilicity .

Chemical Formula: C13H17N3O\text{C}_{13}\text{H}_{17}\text{N}_3\text{O}
Molecular Weight: 231.29 g/mol
IUPAC Name: 3-methyl-1-(2-phenylmethoxyethyl)pyrazol-4-amine

Key Spectroscopic Identifiers:

  • InChI: InChI=1S/C13H17N3O/c1-11-13(14)9-16(15-11)7-8-17-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3

  • SMILES: CC1=NN(C=C1N)CCOCC2=CC=CC=C2

Synthetic Methodologies

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . For example, hydrazine hydrate reacts with acetylacetone to form 3-methyl-1H-pyrazol-4-amine, which is subsequently functionalized .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to its amine and ether functional groups. The benzyloxy group enhances lipid solubility, potentially improving membrane permeability in biological systems .

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC13H17N3O\text{C}_{13}\text{H}_{17}\text{N}_3\text{O}
Molecular Weight231.29 g/mol
CAS Number1351385-02-8
XLogP3-AA (LogP)1.2 (Predicted)
Hydrogen Bond Donors2 (amine groups)

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Substituted pyrazoles inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in prostaglandin and leukotriene synthesis. For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole exhibits IC50 values of 40 nM for monoamine oxidases, suggesting potential anti-inflammatory mechanisms .

Table 2: Biological Activities of Pyrazole Analogs

ActivityMechanismIC50/EC50Source
COX-2 InhibitionCompetitive binding0.8–3.2 µM
MAO-B InhibitionNon-competitive inhibition40 nM
AntifungalErgosterol synthesis disruption12–25 µg/mL

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for triazole-linked antifungals and benzo[b]thiophenes, which are explored for their biofilm-disrupting properties . Its amine group allows conjugation to fluorescent probes for cellular imaging.

Materials Science

Comparison with Structural Analogs

1-Benzyl-1H-pyrazol-4-amine (CAS: 28466-62-8)

This analog lacks the ethyl spacer and benzyloxy group, reducing its molecular weight (173.22 g/mol) and lipophilicity (LogP: 0.9). While it retains antimicrobial activity, its shorter side chain limits membrane penetration .

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-4-amine

Replacing the benzyloxy group with a hydroxyl enhances hydrophilicity but reduces metabolic stability due to susceptibility to oxidation.

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